molecular formula C10H18N2 B15206602 4-(tert-Butyl)-5-isopropyl-1H-pyrazole

4-(tert-Butyl)-5-isopropyl-1H-pyrazole

Cat. No.: B15206602
M. Wt: 166.26 g/mol
InChI Key: MWXQPJGHPQKRPY-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-5-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of tert-butyl and isopropyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl hydrazine with isopropyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-5-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring, leading to the formation of substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination reactions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

4-(tert-Butyl)-5-isopropyl-1H-pyrazole has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-5-isopropyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-tert-butyl-5-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C10H18N2/c1-7(2)9-8(6-11-12-9)10(3,4)5/h6-7H,1-5H3,(H,11,12)

InChI Key

MWXQPJGHPQKRPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NN1)C(C)(C)C

Origin of Product

United States

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